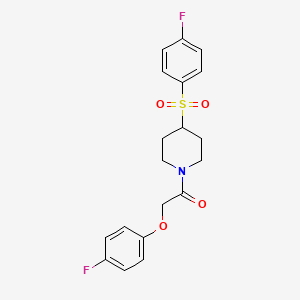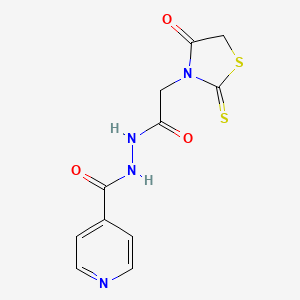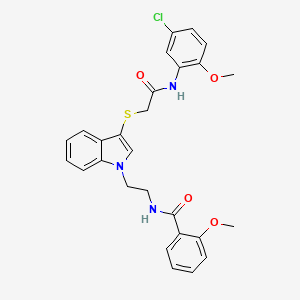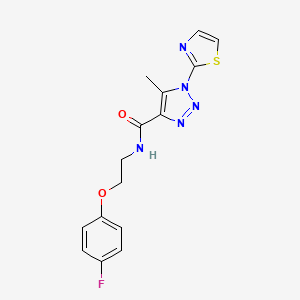
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone, also known as FPE or FPE-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 involves its interaction with various cellular targets, including the dopamine and norepinephrine transporters in the brain and the proteasome in cancer cells. 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 inhibits the reuptake of dopamine and norepinephrine by binding to their respective transporters, leading to increased levels of these neurotransmitters in the brain. In cancer cells, 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 binds to the proteasome and inhibits its activity, leading to the accumulation of misfolded proteins and ultimately, cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 are dependent on its mechanism of action and the specific cellular targets it interacts with. In the brain, 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 increases the levels of dopamine and norepinephrine, leading to improved mood and attention. In cancer cells, 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 inhibits the growth of cancer cells and sensitizes them to chemotherapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 for lab experiments include its relatively simple synthesis method, its potential applications in various fields of research, and its ability to interact with specific cellular targets. However, the limitations of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 include its potential toxicity and off-target effects, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1, including the development of new drugs targeting the proteasome and other cellular pathways, the exploration of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1's potential applications in the treatment of neurological disorders and cancer, and the investigation of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1's toxicity and off-target effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 and its interactions with specific cellular targets.
Métodos De Síntesis
The synthesis of 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 involves the reaction of 4-fluorophenol with 4-(4-fluorophenylsulfonyl)piperidine to form 4-(4-fluorophenylsulfonyl)piperidin-4-ol. This intermediate is then reacted with 2-chloroacetyl chloride to yield 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1. The synthesis method for 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 is relatively straightforward and can be accomplished using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 has shown promise in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 has been shown to inhibit the reuptake of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This effect has potential applications in the treatment of neurological disorders such as depression and attention deficit hyperactivity disorder (ADHD).
In cancer research, 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 has been shown to inhibit the growth of cancer cells by targeting the proteasome, a cellular complex responsible for protein degradation. 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 has also been shown to sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy for cancer treatment.
In drug discovery, 2-(4-Fluorophenoxy)-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone-1 has been used as a lead compound for the development of new drugs targeting the proteasome and other cellular pathways.
Propiedades
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2NO4S/c20-14-1-5-16(6-2-14)26-13-19(23)22-11-9-18(10-12-22)27(24,25)17-7-3-15(21)4-8-17/h1-8,18H,9-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVFBOODAVRNEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3'-(3-chloro-4-fluorophenyl)-1-(3-methoxybenzyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2354232.png)







![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)



